molecular formula C18H27NO2 B10821504 N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide

N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide

Cat. No.: B10821504
M. Wt: 289.4 g/mol
InChI Key: SUKXKLNDBLNTSW-UHFFFAOYSA-N
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Description

N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexyl ring with a hydroxyl group in the trans position, linked to a phenylhexanamide moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring with a hydroxyl group in the trans position can be synthesized through the hydrogenation of phenol derivatives or via the Diels-Alder reaction followed by selective hydroxylation.

    Amide Formation: The phenylhexanamide moiety is introduced through an amide coupling reaction. This can be achieved by reacting the trans-4-hydroxycyclohexylamine with 6-phenylhexanoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions

N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkyl halides for ether formation, acyl chlorides for ester formation.

Major Products Formed

    Oxidation: Formation of ketones.

    Reduction: Formation of amines.

    Substitution: Formation of ethers and esters.

Scientific Research Applications

N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Trans-4-Hydroxyproline: An amino acid derivative with similar hydroxylation on the cyclohexyl ring.

    Ambroxol: A mucolytic agent with a similar hydroxylated cyclohexyl structure.

Uniqueness

N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide is unique due to its specific combination of a hydroxylated cyclohexyl ring and a phenylhexanamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

N-(4-hydroxycyclohexyl)-6-phenylhexanamide

InChI

InChI=1S/C18H27NO2/c20-17-13-11-16(12-14-17)19-18(21)10-6-2-5-9-15-7-3-1-4-8-15/h1,3-4,7-8,16-17,20H,2,5-6,9-14H2,(H,19,21)

InChI Key

SUKXKLNDBLNTSW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC(=O)CCCCCC2=CC=CC=C2)O

Origin of Product

United States

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